![molecular formula C7H7N3O2 B2950172 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1562-24-9](/img/structure/B2950172.png)
1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (AHMOPC) is a heterocyclic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a range of experiments, from biochemical and physiological studies to drug development.
Scientific Research Applications
1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug development. 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been used to study the mechanism of action of certain drugs, such as the anti-cancer drug imatinib. It has also been used in the study of protein-protein interactions, such as the interaction between the enzyme cytochrome P450 and its substrate.
Mechanism of Action
The mechanism of action of 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not well understood. However, it is believed that 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile acts as an inhibitor of enzymes and proteins by binding to their active sites and preventing them from functioning normally. 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can also act as an agonist of certain receptors, such as the nicotinic acetylcholine receptor, which is involved in the transmission of signals between nerve cells.
Biochemical and Physiological Effects
1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine in the brain, which can have a range of effects, including increased memory and learning, increased alertness, and increased muscle strength. 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has also been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. This can lead to decreased levels of melanin in the skin, which can result in lighter skin tone.
Advantages and Limitations for Lab Experiments
1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is relatively inexpensive and can be purchased from chemical suppliers. Additionally, 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a versatile compound that can be used in a wide range of experiments. However, one of the main limitations of 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its toxicity. 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is toxic when ingested or inhaled, and should be handled with caution in the laboratory.
Future Directions
There are a number of potential future directions for the use of 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in scientific research. One potential direction is the use of 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in drug development. 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to be an effective inhibitor of enzymes and proteins, making it a potential candidate for the development of new drugs. Another potential direction is the use of 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the study of protein-protein interactions. 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to be an effective inhibitor of the enzyme cytochrome P450, making it a potential candidate for the study of protein-protein interactions. Finally, 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile could be used in the study of biochemical and physiological effects, such as the effects of increased levels of acetylcholine in the brain.
Synthesis Methods
1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized using a variety of methods, including condensation reactions and the Biginelli reaction. The Biginelli reaction is a three-component condensation reaction that involves the reaction of an aldehyde, a β-keto ester, and an urea or thiourea. This reaction produces a mixture of dihydropyridines, including 1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which can then be isolated and purified.
properties
IUPAC Name |
1-amino-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-6(11)10(9)7(12)5(4)3-8/h2,12H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVASBWASAHAWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C#N)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
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